Cas no 38954-67-5 ((2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate)

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate structure
38954-67-5 structure
Product name:(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
CAS No:38954-67-5
MF:C22H36O10
MW:460.51524
MDL:MFCD00192368
CID:854922
PubChem ID:24865256

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Chemical and Physical Properties

Names and Identifiers

    • (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
    • 1-O-Octyl-β-D-glucopyranoside 2,3,4,6-tetraacetate
    • 1-O-OCTYL-BETA-D-GLUCOPYRANOSIDE 2,3,4,6-TETRAACETATE
    • b-D-Glucopyranoside, octyl, tetraacetate
    • Octyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
    • Octyl-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
    • OctadecylaMine
    • MDL: MFCD00192368
    • Inchi: InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1
    • InChI Key: RNGLREVZONTJLS-QMCAAQAGSA-N
    • SMILES: CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](COC(=O)C)O1)OC(=O)C)OC(=O)C)OC(=O)C

Computed Properties

  • Exact Mass: 460.230847g/mol
  • Surface Charge: 0
  • XLogP3: 4
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Rotatable Bond Count: 17
  • Monoisotopic Mass: 460.230847g/mol
  • Monoisotopic Mass: 460.230847g/mol
  • Topological Polar Surface Area: 124Ų
  • Heavy Atom Count: 32
  • Complexity: 620
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Melting Point: 50-52 °C (dec.)(lit.)
  • PSA: 123.66000
  • LogP: 2.44660

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Security Information

  • WGK Germany:3

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Customs Data

  • HS CODE:29400090

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R028660-1g
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
38954-67-5 95%
1g
¥735 2023-09-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1031610-5g
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
38954-67-5 98%
5g
¥109.00 2024-05-15
Alichem
A119001923-5g
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
38954-67-5 95%
5g
$373.12 2023-09-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O42870-1g
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
38954-67-5 95%
1g
¥798.0 2022-04-27
Ambeed
A191794-1g
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
38954-67-5 98+%
1g
$6.0 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-PM687-200mg
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
38954-67-5 95%
200mg
¥256.0 2022-02-28
1PlusChem
1P00C179-1g
1-O-OCTYL-BETA-D-GLUCOPYRANOSIDE 2,3,4,6-TETRAACETATE
38954-67-5 98%
1g
$32.00 2025-02-25
A2B Chem LLC
AF60629-1g
1-O-Octyl-beta-d-glucopyranoside 2,3,4,6-tetraacetate
38954-67-5 98+%
1g
$11.00 2024-04-20
eNovation Chemicals LLC
D749904-250mg
1-O-OCTYL-BETA-D-GLUCOPYRANOSIDE 2,3,4,6-TETRAACETATE
38954-67-5 95%
250mg
$55 2025-02-28
eNovation Chemicals LLC
D749904-1g
1-O-OCTYL-BETA-D-GLUCOPYRANOSIDE 2,3,4,6-TETRAACETATE
38954-67-5 95%
1g
$55 2025-02-28

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Production Method

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate Related Literature

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